molecular formula CH2LiNOS B040130 Lithium thiocyanate hydrate CAS No. 123333-85-7

Lithium thiocyanate hydrate

Cat. No. B040130
M. Wt: 83.1 g/mol
InChI Key: UNTVNJAFDYEXLD-UHFFFAOYSA-M
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Description

Lithium thiocyanate hydrate, also known as Lithium rhodanide, is a compound that consists of lithium cations (Li+), thiocyanate anions (SCN-), and water molecules . It is commonly used as an electrolyte in lithium-ion batteries, where it helps facilitate the movement of lithium ions between the electrodes . It is also used as a solution in infrared ultrasonic techniques and as a solvent for the fibers of mulberry in the silk production process .


Synthesis Analysis

The synthesis of Lithium thiocyanate hydrate involves the reaction of lithium hydroxide and ammonium thiocyanate . The water is then removed by vacuum, and the resulting solid is dissolved in diethyl ether. This is followed by adding to petroleum ether to form the ether salt, which is then heated in vacuum at 110 °C to result in the anhydrous salt . The overall reaction is: LiOH + NH4SCN → LiSCN + NH4OH .


Molecular Structure Analysis

The molecular structure of Lithium thiocyanate hydrate contains two crystallographically independent Li±centered tetrahedra {Li[NCS]2(OC4H8)2}−, which form dimers {(C4H8O)2Li[μ2-NCS]2Li(OC4H8)2} via shared N⋯N edges .


Physical And Chemical Properties Analysis

Lithium thiocyanate hydrate is a white hygroscopic solid with a molecular weight of 65.02 (anhydrous basis) . It is highly soluble in water and is known for its good conductivity .

Scientific Research Applications

Infrared Ultrasonic Technique

Lithium thiocyanate hydrate is used as a solution in infrared ultrasonic techniques . These techniques are often used in the field of materials science for the characterization of materials.

Solvent for Silk Production

It is also used as a solvent for the fibers of mulberry in the silk production process . This is particularly important in the textile industry, where the quality of the silk can be significantly influenced by the type of solvent used.

Determination of Molecular Structures

Lithium thiocyanate hydrate is used to determine the molecular structure of certain compounds. For example, it has been used to determine the molecular structure of the benzo-13-crown-4 compound .

Synthesis of Solvates

Research has shown that Lithium thiocyanate hydrate can be used in the synthesis of solvates. For instance, Li[SCN]·THF and Li[SCN]·2THF can be obtained from solutions of anhydrous Li[SCN] in tetrahydrofuran .

Safety And Hazards

Lithium thiocyanate hydrate is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

The future outlook of the Lithium thiocyanate hydrate market looks promising. With the increasing demand for lithium-ion batteries, driven by the growing adoption of electric vehicles and renewable energy storage systems, the market for lithium thiocyanate hydrate is expected to grow significantly .

properties

IUPAC Name

lithium;thiocyanate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTVNJAFDYEXLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(#N)[S-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2LiNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583532
Record name Lithium thiocyanate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium thiocyanate hydrate

CAS RN

123333-85-7
Record name Lithium thiocyanate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium thiocyanate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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